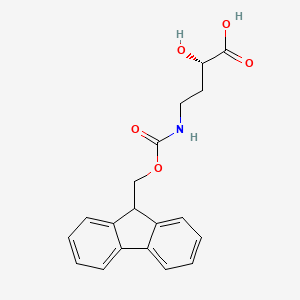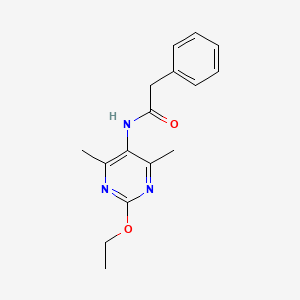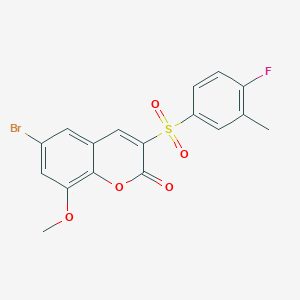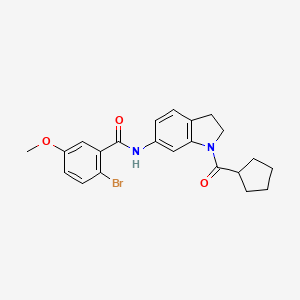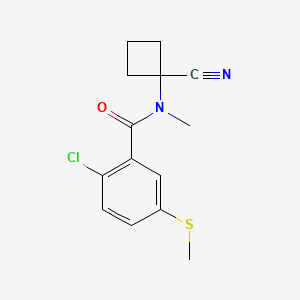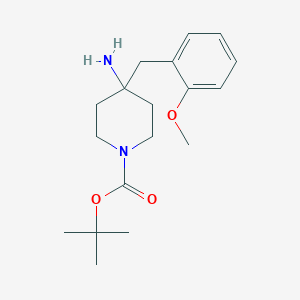![molecular formula C17H17NO4 B3001504 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide CAS No. 1219915-29-3](/img/structure/B3001504.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BFA and has been used in various studies to understand its mechanism of action and its potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide has been a subject of interest in the synthesis and reactivity studies of various chemicals. For instance, Aleksandrov et al. (2017) reported the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions including coupling, treatment with P2S5, and oxidation. This compound was then subjected to electrophilic substitution reactions to study its reactivity properties (А. Aleksandrov & М. М. El’chaninov, 2017). Similarly, Aleksandrov et al. (2021) investigated the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, leading to a series of chemical transformations to study the synthesis and reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole (A. Aleksandrov et al., 2021).
Bioisosteric Replacement and Biological Activity
The potential biological activities of similar acrylamide compounds have been explored in various studies. Wu et al. (2004) conducted bioisosteric replacement studies and identified N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide as a highly potent KCNQ2 opener, which demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Yong-Jin Wu et al., 2004).
Antimicrobial and Cytotoxic Studies
The antimicrobial and cytotoxic potentials of acrylamide derivatives have also been investigated. Rajanarendar et al. (2008) synthesized a series of novel benzamides, acrylamides, and propionamides and evaluated their antimicrobial activities against various bacterial and fungal species, finding some compounds to exhibit superior in vitro activities compared to standard drugs (E. Rajanarendar et al., 2008). Furthermore, Tarleton et al. (2013) developed focused libraries of 2-phenylacrylamides as broad-spectrum cytotoxic agents, identifying several analogues with potent growth inhibition properties against various cancer cell lines (Mark Tarleton et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(furan-2-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(9-14-3-2-8-20-14)18-17(19)7-5-13-4-6-15-16(10-13)22-11-21-15/h2-8,10,12H,9,11H2,1H3,(H,18,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKKIUVDJERJR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)
![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)
